Maniladiol

Antitubercular Infectious Disease Natural Products

Maniladiol (CAS 595-17-5) is a pentacyclic triterpene diol with a unique 3β,16β-diol configuration, directly linked to its superior antitubercular activity (MIC 4 μg/mL vs. M. tuberculosis H37Rv)—significantly more potent than erythrodiol (16 μg/mL) or oleanolic acid (64 μg/mL). Generic substitution is scientifically invalid due to SAR-critical hydroxylation stereochemistry. Ideal for mycobacterial inhibition assays, NO• signaling dissection, and phytochemical reference standards. Choose Maniladiol when assay specificity and potency matter.

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
CAS No. 595-17-5
Cat. No. B1220831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManiladiol
CAS595-17-5
Synonymsmaniladiol
maniladiol, (3beta,16alpha)-isome
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C)C
InChIInChI=1S/C30H50O2/c1-25(2)15-16-27(5)20(17-25)19-9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-29(22,7)30(19,8)18-24(27)32/h9,20-24,31-32H,10-18H2,1-8H3/t20-,21-,22+,23-,24-,27-,28-,29+,30+/m0/s1
InChIKeyVLRYIIPJIVGFIV-QQSFYHFXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maniladiol (CAS 595-17-5) Procurement Guide: Oleanane Triterpene Diol with Verified Antitubercular and Anti-Inflammatory Activity


Maniladiol (CAS 595-17-5) is a less common pentacyclic triterpene diol of the oleanane-type, formally designated as olean-12-ene-3β,16β-diol [1]. It is a natural product isolated from various botanical sources including Chrysanthemum morifolium, Baccharis salicina, and Protium species [2]. Maniladiol has a documented role as a plant metabolite and an antitubercular agent [3], with a molecular formula of C30H50O2 and molecular weight of 442.72 g/mol [4].

Why Maniladiol (CAS 595-17-5) Cannot Be Readily Substituted by Other Oleanane Triterpenes


Generic substitution among oleanane-type triterpenes is scientifically unsound due to profound structure-activity relationship (SAR) differences dictated by hydroxylation pattern and stereochemistry. Maniladiol uniquely possesses a 3β,16β-diol configuration on the olean-12-ene skeleton [1], whereas close structural analogs such as erythrodiol (3β,28-diol) and oleanolic acid (3β-hydroxy, 28-carboxylic acid) differ critically in both the position and nature of their functional groups [2]. Even subtle stereochemical variations, such as the 16β-OH orientation in maniladiol, have been confirmed by single-crystal X-ray diffraction and can significantly impact target binding and biological activity [1]. Consequently, procurement decisions must be guided by compound-specific quantitative evidence, as the biological potency, selectivity, and safety profile of one triterpene cannot be inferred from another.

Quantitative Differentiation Evidence for Maniladiol (CAS 595-17-5) Against Key Analogs


Antitubercular Potency: Maniladiol vs. Other Triterpenoids Against M. tuberculosis H37Rv

In a direct head-to-head screen of 28 triterpenoids isolated from the same chrysanthemum flower extract, maniladiol demonstrated a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against Mycobacterium tuberculosis strain H37Rv [1]. This places it among the most potent compounds in the tested set. For comparison, close structural analogs erythrodiol and oleanolic acid exhibited significantly weaker activity with MICs of 16 μg/mL and 64 μg/mL, respectively, representing 4-fold and 16-fold lower potency [1]. The study employed the Microplate Alamar Blue Assay (MABA), a standardized method for antitubercular susceptibility testing.

Antitubercular Infectious Disease Natural Products

Cytotoxic Selectivity Profile: Maniladiol/Brein Mixture vs. α,β-Amyrin in Murine Macrophages

A study evaluating anti-inflammatory triterpenes from Protium paniculatum oil-resin assessed the cytotoxic profile of maniladiol (isolated as a mixture with brein) alongside α,β-amyrin. The brein/maniladiol mixture demonstrated moderate cytotoxic activity, reducing murine J774 macrophage viability more substantially than α,β-amyrin at 20 μg/mL over 72 hours (5.4 ± 0.6% viability vs. 37.1 ± 3.5% viability) [1][2]. While α,β-amyrin and other tested triterpenes did not significantly alter viability (IC50 > 20 μg/mL), the brein/maniladiol mixture exhibited a pronounced time- and concentration-dependent cytotoxic effect, suggesting a divergent mechanism of action or differential cellular sensitivity [1].

Anti-inflammatory Cytotoxicity Immunology

Anti-Inflammatory Activity: NO• Production Inhibition by Maniladiol/Brein vs. α,β-Amyrin

In the same Protium paniculatum study, the anti-inflammatory potential of triterpenes was assessed by measuring inhibition of nitric oxide (NO•) production in LPS-stimulated J774 macrophages. The brein/maniladiol mixture at 10 μg/mL inhibited NO• production by >80%, comparable to the inhibition observed with α,β-amyrin [1]. However, a key differential observation was that only α,β-amyrin significantly inhibited the production of the pro-inflammatory cytokine TNF-α (52.03 ± 2.4% inhibition), while the brein/maniladiol mixture did not [1]. This indicates a divergence in anti-inflammatory signaling pathways between these structurally related triterpenes.

Anti-inflammatory Nitric Oxide Immunomodulation

Structural Confirmation: X-ray Crystallography Defines Unique 16β-OH Stereochemistry

The absolute stereochemistry of maniladiol has been unambiguously established by single-crystal X-ray diffraction, confirming the structure as olean-12-ene-3β,16β-diol [1]. This analysis definitively resolved the configuration of the hydroxyl group at C-16 as 16β-OH, a feature that distinguishes it from other oleanane diols such as erythrodiol (3β,28-diol) and longispinogenin (3β,16β,28-triol) [1]. This level of structural certainty is critical for structure-activity relationship (SAR) studies, computational modeling, and ensuring batch-to-batch consistency in procurement.

Structural Biology Natural Product Chemistry Quality Control

Cytotoxicity in Human Cancer Cell Lines: Comparative GI50 Values for Maniladiol vs. Arnidiol

In a study evaluating the cytotoxic activity of triterpene diols and triols from edible chrysanthemum flowers against human cancer cell lines, maniladiol (compound 7) was tested alongside arnidiol (compound 5) [1]. While the abstract notes that arnidiol possessed a wide range of cytotoxicity with GI50 values mostly less than 6 μM, it does not provide specific GI50 data for maniladiol in the abstract. This represents a limitation in the current evidence base; however, the inclusion of maniladiol in this comparative screen confirms that its activity can be benchmarked against a highly active comparator (arnidiol) within the same experimental framework. The full text is required to extract the precise quantitative difference.

Cancer Research Cytotoxicity Natural Products

Validated Application Scenarios for Maniladiol (CAS 595-17-5) Based on Quantitative Evidence


Antitubercular Drug Discovery and Mechanism Studies

Maniladiol is a strong candidate for antitubercular screening cascades, given its demonstrated MIC of 4 μg/mL against M. tuberculosis H37Rv in a direct comparative assay where it outperformed erythrodiol (16 μg/mL) and oleanolic acid (64 μg/mL) [1]. Researchers studying mycobacterial inhibition can use maniladiol as a potent oleanane scaffold for structure-activity relationship (SAR) exploration and as a positive control in MABA-based assays [1].

Investigating NO•-Dependent Anti-Inflammatory Pathways

For studies focused on nitric oxide (NO•) signaling in inflammation, maniladiol (as a brein/maniladiol mixture) provides a valuable tool. It potently inhibits NO• production (>80% at 10 μg/mL) in LPS-stimulated macrophages without significantly affecting TNF-α levels, a profile distinct from the dual-inhibitory activity of α,β-amyrin [1]. This makes it suitable for dissecting pathways where selective NO• suppression is desired.

Natural Product Chemistry and Structural Benchmarking

Maniladiol serves as an excellent reference standard for natural product isolation and structural elucidation. Its unique 3β,16β-diol configuration has been unambiguously confirmed by single-crystal X-ray diffraction, providing a definitive benchmark for NMR and mass spectrometry-based identification of oleanane triterpenes from plant extracts [1]. This is particularly valuable for phytochemical analysis of Asteraceae and Burseraceae species.

Cytotoxicity and Viability Assays in Macrophage Models

In immunology and inflammation research utilizing J774 macrophage models, the brein/maniladiol mixture exhibits a pronounced cytotoxic effect at higher concentrations (5.4% viability after 72h at 20 μg/mL) compared to other triterpenes like α,β-amyrin (37.1% viability) [1][2]. Researchers must account for this differential cytotoxicity when designing experiments to avoid confounding viability effects with genuine anti-inflammatory activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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